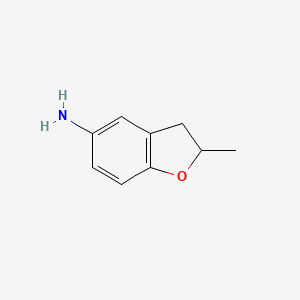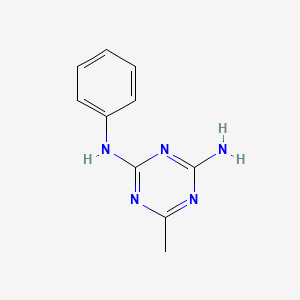
s-Triazine, 2-amino-4-anilino-6-methyl-
描述
S-Triazine, 2-amino-4-anilino-6-methyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is commonly referred to as melamine and has been extensively studied for its unique properties and potential uses in various fields, including materials science, agriculture, and biomedicine.
作用机制
Target of Action
It is known that the compound can form a symmetric fluorescent sensor for cu 2+ , suggesting potential interactions with copper ions.
Mode of Action
It has been observed that the compound forms ribbons having centrosymmetric dimer motifs between molecules along the c-axis . This suggests that the compound may interact with its targets through a mechanism involving the formation of these dimer motifs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. For instance, it has been observed that the compound forms a new metastable bicomponent hydrogel, which can cage a number of organic solvents . This suggests that the presence of certain solvents in the environment could potentially influence the compound’s action.
未来方向
s-Triazine derivatives, including “s-Triazine, 2-amino-4-anilino-6-methyl-”, continue to attract attention due to their broad spectrum of biological activities. They are being studied for their potential as antimicrobial agents, anticancer agents, and more . The future directions of research in this area will likely involve further exploration of the biological activities of these compounds and the development of novel s-Triazine derivatives with enhanced properties .
生化分析
Biochemical Properties
6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleic acids and proteins. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in the biochemical pathways within the cell. The compound’s ability to form hydrogen bonds and its aromatic structure allow it to interact with various biomolecules, influencing their function and stability .
Cellular Effects
The effects of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s structure allows it to interact with nucleic acids and proteins, influencing their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical activity. Additionally, long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and changes in organ function .
Metabolic Pathways
6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the synthesis and degradation of nucleic acids and proteins. These interactions can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function .
Transport and Distribution
Within cells and tissues, 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing cellular function and metabolism .
属性
IUPAC Name |
6-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-7-12-9(11)15-10(13-7)14-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZCJNIRZHOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225266 | |
| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7426-35-9 | |
| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007426359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



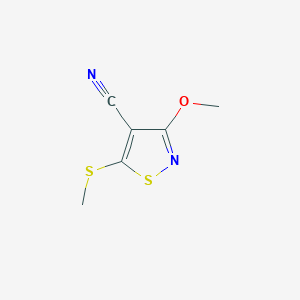
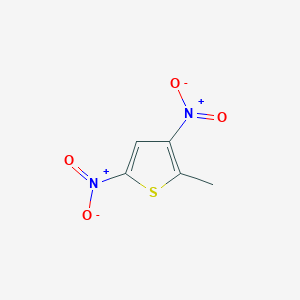

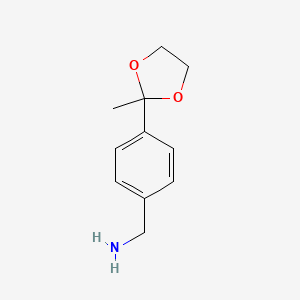


![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)

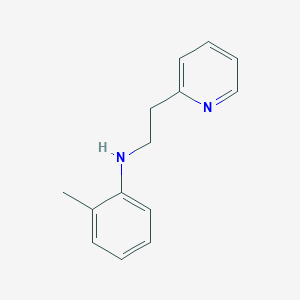

![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B3022850.png)
